molecular formula C13H17BrClNO2 B3070352 4-(3-(2-Bromo-4-chlorophenoxy)propyl)morpholine CAS No. 1002540-31-9

4-(3-(2-Bromo-4-chlorophenoxy)propyl)morpholine

Cat. No.: B3070352
CAS No.: 1002540-31-9
M. Wt: 334.63 g/mol
InChI Key: NQJNLOQBOVQIES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(2-Bromo-4-chlorophenoxy)propyl)morpholine is a chemical compound with the molecular formula C₁₃H₁₇BrClNO₂ It is characterized by the presence of a morpholine ring attached to a propyl chain, which is further substituted with a bromo and chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(2-Bromo-4-chlorophenoxy)propyl)morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-4-chlorophenol and 3-chloropropylamine.

    Formation of Intermediate: The first step involves the reaction of 2-bromo-4-chlorophenol with 3-chloropropylamine under basic conditions to form an intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization with morpholine to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3-(2-Bromo-4-chlorophenoxy)propyl)morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, resulting in changes to its functional groups and overall structure.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted morpholine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

4-(3-(2-Bromo-4-chlorophenoxy)propyl)morpholine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound may be used as a probe to study enzyme interactions and cellular processes.

    Medicine: The compound has potential applications in drug discovery and development. It may serve as a lead compound for designing new therapeutic agents.

    Industry: In industrial settings, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-(2-Bromo-4-chlorophenoxy)propyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(2-Bromo-4-fluorophenoxy)propyl)morpholine
  • 4-(3-(2-Bromo-4-methylphenoxy)propyl)morpholine
  • 4-(3-(2-Bromo-4-nitrophenoxy)propyl)morpholine

Uniqueness

4-(3-(2-Bromo-4-chlorophenoxy)propyl)morpholine is unique due to the presence of both bromo and chloro substituents on the phenoxy group. This combination of substituents imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-[3-(2-bromo-4-chlorophenoxy)propyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrClNO2/c14-12-10-11(15)2-3-13(12)18-7-1-4-16-5-8-17-9-6-16/h2-3,10H,1,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJNLOQBOVQIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCOC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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